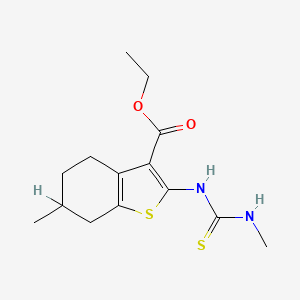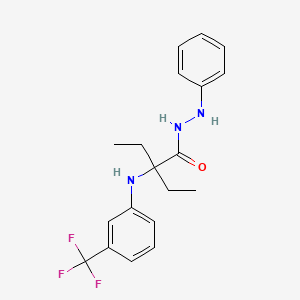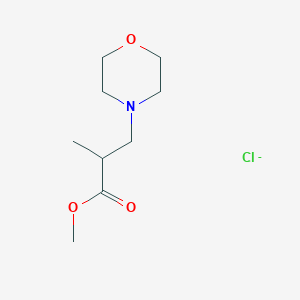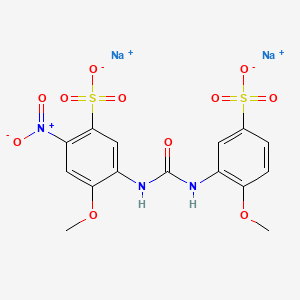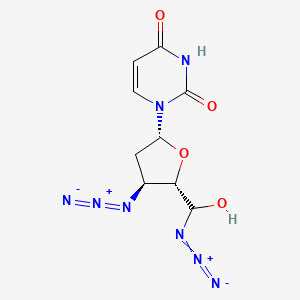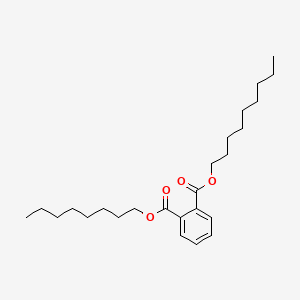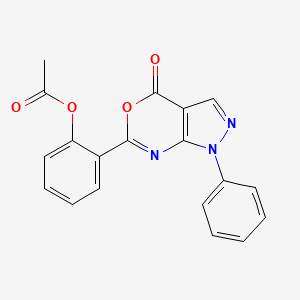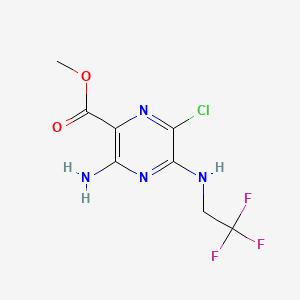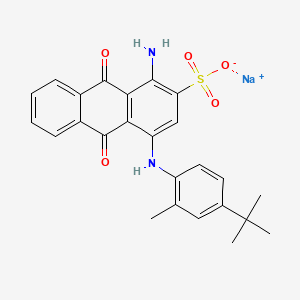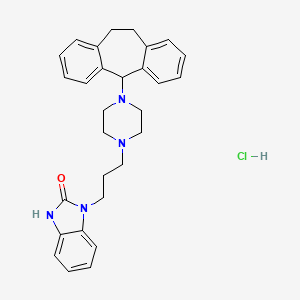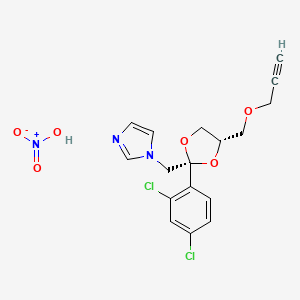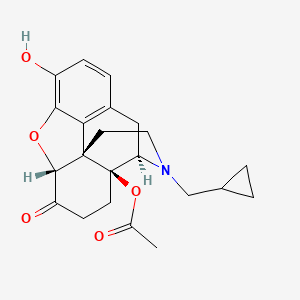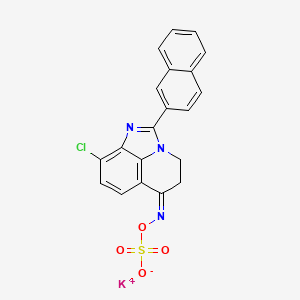
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves the reaction of chloroacetamide derivatives with arylamines. The reaction is carried out under reflux conditions, often in the presence of solvents such as ethanol or dimethylformamide (DMF). The yields of the target compounds can range from moderate to good, depending on the specific reaction conditions and reagents used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
科学的研究の応用
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
N-(4-(4-Bromophenyl)sulfonyl)benzoyl-L-valine: This compound contains a similar sulfonamide group and has been studied for its antimicrobial properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a sulfonamide group, known for its antimicrobial activity.
Uniqueness
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
特性
CAS番号 |
81717-38-6 |
|---|---|
分子式 |
C11H12N4O6S |
分子量 |
328.30 g/mol |
IUPAC名 |
N'-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C11H12N4O6S/c1-13-10(18)11(19)15-22(20,21)7-4-2-6(3-5-7)14-9(17)8(12)16/h2-5H,1H3,(H2,12,16)(H,13,18)(H,14,17)(H,15,19) |
InChIキー |
JSQYHHPTWYVKSZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


